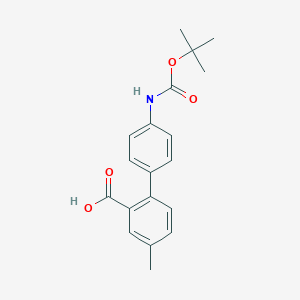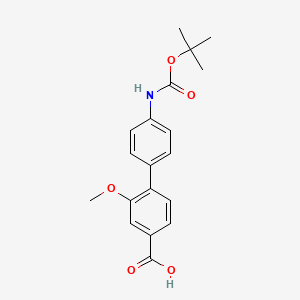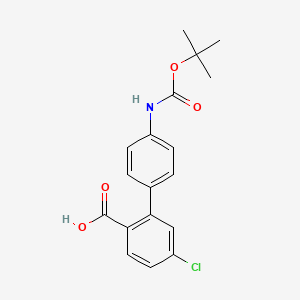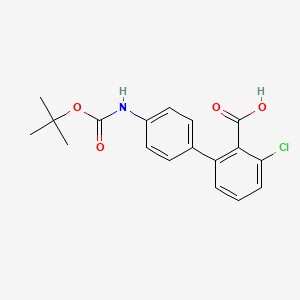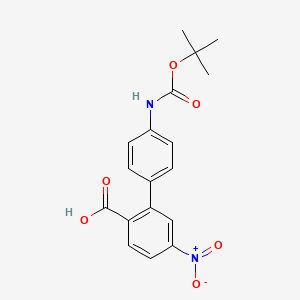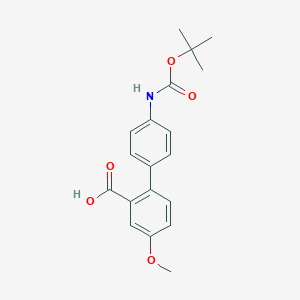
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid (2-BAP-5-MB) is a synthetic organic compound used in a variety of scientific research applications. It is a derivative of benzoic acid and can be used in a range of biochemical and physiological experiments. 2-BAP-5-MB has several advantages and limitations for laboratory experiments, and there are many potential future directions for its use. In
Wissenschaftliche Forschungsanwendungen
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for enzyme-catalyzed reactions, such as the oxidation of alcohols and the reduction of aldehydes. It has also been used as a reagent for the synthesis of other compounds, such as amines, esters, and amides. Additionally, 2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% has been used in the synthesis of fluorescent dyes and dendrimers.
Wirkmechanismus
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% is a nucleophilic aromatic substitution reagent. It can react with electron-rich aromatic compounds to form an aromatic substitution product. The reaction is catalyzed by a nucleophile, such as a hydroxide ion or a thiolate ion. The reaction proceeds by a nucleophilic attack on the aromatic ring, followed by a proton transfer to the leaving group.
Biochemical and Physiological Effects
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes, such as cytochrome P450 and monoamine oxidase. It has also been shown to inhibit the activity of the protein kinase C enzyme. Additionally, 2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% has been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% has several advantages and limitations for laboratory experiments. One advantage is that it is relatively stable and can be stored at room temperature. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations. For example, the reaction can be slow and the product can be difficult to purify.
Zukünftige Richtungen
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% has a wide range of potential future applications. It could be used in the synthesis of new fluorescent dyes and dendrimers. Additionally, it could be used in the synthesis of drugs and other pharmaceuticals. It could also be used in the development of new enzymes and enzyme inhibitors. Additionally, it could be used in the development of new biocatalysts and biosensors. Finally, it could be used in the development of new materials for biomedical applications.
Synthesemethoden
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid, 95% is synthesized from 4-bromo-2-methoxybenzoic acid (4-Br-2-MB) and 4-bromo-2-aminophenol (4-Br-2-AP) using a nucleophilic substitution reaction. The reaction is carried out in aqueous solution at temperatures between 0-50°C. 4-Br-2-MB is first dissolved in water and then 4-Br-2-AP is added. The reaction is then heated to the desired temperature and stirred for several hours. The reaction is then cooled and the product is isolated and purified by recrystallization.
Eigenschaften
IUPAC Name |
5-methoxy-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-13-7-5-12(6-8-13)15-10-9-14(24-4)11-16(15)17(21)22/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWMOAOMSQTBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-BOC-Aminophenyl)-5-methoxybenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


